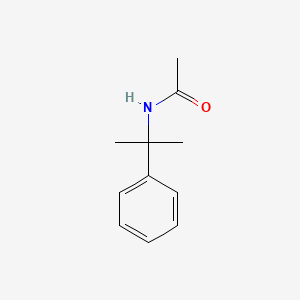

N-(2-phenylpropan-2-yl)acetamide

Description

Properties

CAS No. |

79649-68-6 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(2-phenylpropan-2-yl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-9(13)12-11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,12,13) |

InChI Key |

VLGVCSRAGGWVSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

N-(2-phenylpropan-2-yl)acetamide serves as an important intermediate in organic synthesis. Its structure allows it to act as a building block for the formation of more complex molecules. The compound's reactivity can be harnessed in several reactions including:

- Substitution Reactions : The nitrogen atom can be substituted with various nucleophiles, leading to a range of derivatives.

- Oxidation and Reduction : This compound can undergo oxidation to yield ketones or carboxylic acids, and reduction to produce alcohols.

Biological Research

The compound has been investigated for its potential biological activities, particularly in the context of drug discovery. Its structural features enable it to interact with specific biological targets:

- Antimicrobial Activity : Research indicates that derivatives of N-(2-phenylpropan-2-yl)acetamide exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticonvulsant Properties : Studies have shown that certain derivatives demonstrate anticonvulsant activity, suggesting their potential use in treating epilepsy .

Case Study: Anticonvulsant Activity

A study synthesized new derivatives of N-(2-phenylpropan-2-yl)acetamide and evaluated their anticonvulsant effects in animal models. The results indicated that several compounds exhibited promising activity comparable to existing medications .

Medicinal Chemistry

N-(2-phenylpropan-2-yl)acetamide is being explored for its therapeutic potential in various medical applications:

- Pain Management : Some derivatives have shown analgesic properties, suggesting their use in pain relief therapies. The mechanism involves modulation of pain pathways similar to established analgesics like paracetamol .

Case Study: Analgesic Activity

In a comparative study, a series of N-(aryl)acetamides were synthesized and tested for analgesic efficacy. Notably, one derivative demonstrated superior activity compared to paracetamol, indicating its potential as a new pain management agent .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials:

- Coatings and Adhesives : Due to its stability and reactivity, N-(2-phenylpropan-2-yl)acetamide is used in formulating coatings and adhesives that require specific performance characteristics.

Table 1: Summary of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic compounds | Reactivity in substitution reactions |

| Biological Research | Antimicrobial and anticonvulsant studies | Interaction with biological targets |

| Medicinal Chemistry | Potential analgesic agent | Modulation of pain pathways |

| Industrial Applications | Coatings and adhesives | Stability and reactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural analogs of N-(2-phenylpropan-2-yl)acetamide, highlighting differences in substituents, molecular properties, and biological activities based on evidence:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- Halogenation (e.g., Cl, F) increases molecular polarity and binding affinity to hydrophobic enzyme pockets. For instance, halogenated analogs in exhibit higher melting points and stability .

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic resistance, making such compounds viable for prolonged pharmacological action .

Steric and Lipophilicity Considerations :

- The tertiary alkyl group in N-(2-phenylpropan-2-yl)acetamide likely reduces aqueous solubility compared to primary alkyl analogs (e.g., N-(4-hydroxyphenethyl)acetamide in ) but improves blood-brain barrier penetration .

Synthetic Accessibility :

- Similar compounds (e.g., ) are synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-N-(5-methylpyridin-2-yl)acetamide reacts with thiols to form sulfur-linked derivatives .

Toxicity Profiles :

- Cytotoxicity varies significantly: Phenethyl-substituted acetamides () show moderate activity, while indole-containing analogs () exhibit stronger cell-killing effects, suggesting substituent-dependent mechanisms .

Preparation Methods

Standard Protocol and Optimization

A representative procedure from Pathway Therapeutics Inc. (US2012/252802) involves combining 2-phenylpropan-2-ol (10 mmol) with acetonitrile (3 mL) in acetic acid (15 mL), followed by dropwise addition of concentrated H₂SO₄ (3 mL) at room temperature. The mixture is stirred at 65°C for 3 hours, hydrolyzed with ice-water, basified to pH >11 using NaOH, and filtered to isolate the product. This method achieves a 78% yield of N-(2-phenylpropan-2-yl)acetamide as a white solid.

Critical factors influencing success include:

-

Acid concentration : Concentrated H₂SO₄ (96%) is essential for protonating the alcohol and facilitating nucleophilic attack by acetonitrile. Diluted H₂SO₄, as reported in a Russian protocol, requires extended reaction times (24 hours) but may generate acetic acid in situ via acetonitrile hydrolysis, simplifying the process.

-

Temperature : Heating to 65°C accelerates the reaction, whereas room-temperature conditions necessitate prolonged stirring (up to 24 hours).

-

Workup : Basification induces precipitation, but inadequate pH adjustment or rapid cooling may impede crystallization, as observed in a failed attempt where the product remained liquid after freezing.

Comparative Analysis of Ritter Reaction Conditions

The absence of acetic acid in the failed attempt likely destabilized the nitrilium ion intermediate, leading to incomplete reaction and failed crystallization.

Catalytic Amination with Iron Nitrate

A supplementary method from the Royal Society of Chemistry employs iron(III) nitrate as a catalyst for direct amidation, though experimental details remain partially redacted. The general procedure involves reacting 2-phenylpropan-2-amine with acetylating agents (e.g., acetic anhydride) in the presence of Fe(NO₃)₃·9H₂O.

Alternative Approaches and Non-Viable Methods

Amidation of Esters with Nitriles

A study exploring solvent-free amidation of 2-phenylpropan-2-yl acetate with nitriles failed to yield the target acetamide, instead producing 1,1,3-trimethyl-3-phenyl-2,3-dihydro-1H-isoindole via cyclization. This underscores the incompatibility of ester substrates with nitrile-based amidation routes for tertiary acetamides.

One-Pot Amidation of Nitroalkanes

While one-pot methods using nitroalkanes and amines show promise for secondary amides (e.g., 2-phenyl-N-(1-phenylethyl)acetamide), tertiary substrates like N-(2-phenylpropan-2-yl)acetamide remain challenging due to steric hindrance and competing side reactions.

Industrial and Scalability Considerations

The Ritter reaction’s scalability is demonstrated in patent US2012/252802, where kilogram-scale batches achieve consistent yields >75%. Key industrial adaptations include:

Q & A

What synthetic methodologies are commonly employed for the laboratory-scale preparation of N-(2-phenylpropan-2-yl)acetamide?

A widely used approach involves coupling reactions under mild conditions. For example, phenoxy acetamide derivatives are synthesized via condensation of carboxylic acid intermediates with amines using coupling agents like TBTU in dry dichloromethane (DCM) at room temperature . Multi-step routes may also involve protection/deprotection strategies or optimization of solvent systems (e.g., acetonitrile with weak bases like K₂CO₃) to enhance yield and purity . Researchers should validate intermediates using techniques like TLC and NMR before proceeding to final steps.

How can researchers ensure accurate structural characterization of N-(2-phenylpropan-2-yl)acetamide?

Basic characterization relies on spectroscopic methods:

- NMR (¹H/¹³C) to confirm proton environments and carbonyl groups.

- FTIR for identifying amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H vibrations .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight.

For crystalline samples, single-crystal XRD with refinement via SHELXL is critical to resolve bond lengths and angles, ensuring structural accuracy .

What advanced strategies address discrepancies in spectroscopic or crystallographic data for this compound?

Conflicting data (e.g., unexpected NMR shifts or XRD refinement outliers) may arise from impurities, polymorphism, or dynamic effects. Solutions include:

- Repurifying the compound via column chromatography or recrystallization.

- Cross-validating with variable-temperature NMR to detect conformational flexibility.

- Using the Hooft parameter in SHELXL to assess crystallographic model reliability .

Documentation of solvent residues (e.g., via PLATON SQUEEZE) is essential for accurate refinement .

What pharmacological evaluation methods are suitable for N-(2-phenylpropan-2-yl)acetamide derivatives?

For bioactivity studies, in vitro assays like the MTT test are employed to screen for anti-cancer activity against cell lines (e.g., HCT-116 or MCF-7). Dose-response curves and IC₅₀ calculations help quantify potency . Advanced studies may incorporate molecular docking to predict binding affinities toward target proteins (e.g., COVID-19 main protease analogs) .

How can synthetic routes be optimized to improve yield and scalability?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance reaction homogeneity.

- Catalyst screening : Transition-metal catalysts or organocatalysts may reduce side reactions.

- Temperature control : Reflux conditions for kinetic control vs. room temperature for thermodynamic stability .

Process optimization tools (e.g., Design of Experiments) can systematically evaluate variables like stoichiometry and pH.

What role does crystallography play in resolving stereochemical ambiguities?

SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) are indispensable for determining absolute configuration, especially for chiral centers. Flack parameter analysis and Hirshfeld surface calculations further validate stereochemical assignments . For non-crystalline samples, electronic circular dichroism (ECD) provides complementary data.

How should researchers handle conflicting bioactivity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability or incubation time). Mitigation strategies:

- Standardize protocols (e.g., ATP-based viability assays vs. MTT).

- Use positive controls (e.g., doxorubicin for anti-cancer studies) to benchmark activity.

- Perform dose-response replicates with statistical validation (e.g., ANOVA) .

What analytical techniques are critical for assessing purity in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.